

Application Note: Quantification of Sudan I in Spices by HPLC-UV/Vis

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Compound of Interest		
Compound Name:	Sudan I	
Cat. No.:	B15565820	Get Quote

Abstract

This application note details a robust and validated method for the quantification of **Sudan I**, an illegal food additive, in various spice matrices using High-Performance Liquid Chromatography with Ultraviolet/Visible (HPLC-UV/Vis) detection. The described protocol provides a reliable and sensitive approach for food safety monitoring and quality control. The methodology encompasses sample extraction, chromatographic separation, and UV/Vis detection, along with key performance characteristics such as linearity, limit of detection, and recovery.

Introduction

Sudan dyes, including **Sudan I**, are synthetic, oil-soluble colorants classified as category 3 carcinogens by the International Agency for Research on Cancer (IARC).[1][2] Despite being banned for use in foodstuffs, they have been illegally added to spices like chili powder, paprika, and curry to enhance their color.[2][3] This necessitates sensitive and reliable analytical methods for their detection and quantification to ensure food safety.[1][4] High-Performance Liquid Chromatography (HPLC) coupled with a UV/Vis detector is a widely used technique for this purpose due to its specificity, sensitivity, and accessibility.[1][3] This document provides a comprehensive protocol for the determination of **Sudan I** in spices.

Principle

The method involves the extraction of **Sudan I** from the spice matrix using an organic solvent. The extract is then filtered and injected into a reversed-phase HPLC system. The separation of







Sudan I from other matrix components is achieved on a C18 column with a suitable mobile phase. Quantification is performed by monitoring the absorbance of the eluate at the maximum absorption wavelength (λmax) of **Sudan I**, which is approximately 480-490 nm.[3][5][6] The concentration of **Sudan I** in the sample is determined by comparing its peak area to a calibration curve constructed from standards of known concentrations.

Data Presentation

The following table summarizes the quantitative data from various validated HPLC-UV/Vis methods for the determination of **Sudan I** in spices.



Parameter	Value	Matrix	Reference
Linearity Range	0.01 - 5.0 mg/L	Red Chilli Pepper	
0.05 - 50 μg/mL	Sunset Yellow FCF	[7]	
0.098 - 9.778 mg/L	Hot Chilli	[8]	_
Limit of Detection (LOD)	1.2 - 5.4 μg/kg	Red Chilli	[9]
0.7 μg/kg	Chilli Spices	[3]	
2.9 - 3 μg/kg	Food	[5]	_
5 mg/kg	Hot Chilli	[8]	_
Limit of Quantification (LOQ)	4 - 18 μg/kg	Red Chilli	[9]
9.5 - 9.8 μg/kg	Food	[5]	
15 mg/kg	Hot Chilli	[8]	
Recovery	89 - 98%	Red Chilli Pepper	[9]
88 - 100%	Chilli Spices	[3]	
98 - 105%	Hot Chilli	[8]	_
89 - 94%	Sunset Yellow FCF	[7][10]	
Precision (RSD)	0.82 - 4.65%	Red Chilli Pepper	[9]
<15%	Animal Tissues & Eggs		

Experimental Protocols Apparatus and Reagents

- High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD)
- Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 μm)[5]



- Analytical balance
- Vortex mixer
- Centrifuge
- Syringe filters (0.45 μm, PTFE)
- Volumetric flasks and pipettes
- Sudan I standard (analytical grade)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Ethanol (96%)[8]
- Acetic acid (optional)[2]

Standard Solution Preparation

- Stock Standard Solution (e.g., 100 mg/L): Accurately weigh 10 mg of Sudan I standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.05, 0.1, 0.5, 1.0, 2.5, and 5.0 mg/L) by appropriate dilution of the stock solution with the mobile phase.

Sample Preparation (Extraction)

This protocol is a general guideline; optimization may be required for different spice matrices.

- Homogenize the spice sample to a fine powder.
- Weigh 1.0 g of the homogenized sample into a centrifuge tube.



- Add 10 mL of acetonitrile.[2] Alternative extraction solvents like ethanol can also be used.[8]
- Vortex the mixture for 1 minute.
- Place the tube in an ultrasonic bath for 15 minutes.
- Centrifuge the mixture at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 μm PTFE syringe filter into an HPLC vial.

Chromatographic Conditions

- Column: C18, 4.6 mm x 150 mm, 5 μm particle size[5]
- Mobile Phase: A mixture of acetonitrile, methanol, and water. A common isocratic mobile phase is Methanol:Water:Acetonitrile (77:3:20, v/v/v).[5] Gradient elution can also be employed.[8]
- Flow Rate: 1.0 mL/min[5]
- Injection Volume: 20 μL[8]
- Column Temperature: 40 °C[5]
- Detection Wavelength: 490 nm[5]

Method Validation

For ensuring the reliability of the results, the analytical method should be validated according to international guidelines. Key validation parameters include:

- Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be evaluated by analyzing blank spice samples to check for interferences at the retention time of **Sudan I**.
- Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by injecting the working standard solutions and plotting the





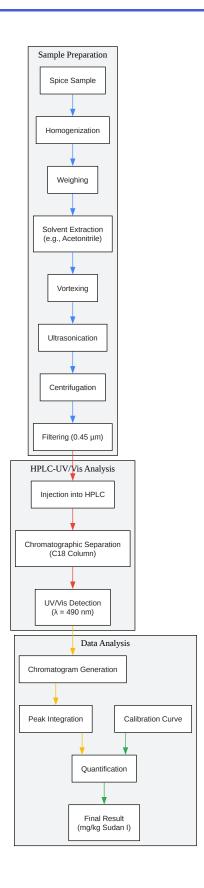


peak area versus concentration. A correlation coefficient (r²) close to 1 indicates good linearity.[8]

- Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (S/N), with LOD often defined as 3:1 and LOQ as 10:1.
- Accuracy (Recovery): The closeness of the test results obtained by the method to the true
 value. This is determined by analyzing spiked blank spice samples at different concentration
 levels and calculating the percentage recovery.[3]
- Precision (Repeatability and Intermediate Precision): The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the same prescribed conditions. It is usually expressed as the relative standard deviation (RSD).[9]

Mandatory Visualization





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Caption: Workflow for the quantification of Sudan I in spices by HPLC-UV/Vis.



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- To cite this document: BenchChem. [Application Note: Quantification of Sudan I in Spices by HPLC-UV/Vis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15565820#hplc-uv-vis-for-quantification-of-sudan-i-in-spices]

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